Gemfibrozil

PPARα pharmacology Apolipoprotein A-I HDL metabolism

Procure Gemfibrozil for research requiring a mechanistic probe distinct within the fibrate class. Its partial PPARα agonism on the apoA-I promoter and direct activation of soluble guanylyl cyclase (sGC) are key differentiators for CVD signaling and vasorelaxation studies. Crucially, as the only fibrate serving as an FDA-recommended sensitive clinical CYP2C8 and OATP1B1 inhibitor, it is an essential reference for in vitro/in vivo DDI assessments. This specific pharmacology ensures research validity.

Molecular Formula C15H22O3
Molecular Weight 250.33 g/mol
CAS No. 25812-30-0
Cat. No. B1671426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGemfibrozil
CAS25812-30-0
SynonymsApo Gemfibrozil
Apo-Gemfibrozil
ApoGemfibrozil
Ausgem
Bayvit, Gemfibrozilo
Bolutol
Chem mart Gemfibrozil
CI 719
CI-719
CI719
DBL Gemfibrozil
Decrelip
Gemfi 1A Pharma
Gemfibrosil
Gemfibrozil
Gemfibrozil, GenRX
Gemfibrozil, Healthsense
Gemfibrozil, SBPA
Gemfibrozilo Bayvit
Gemfibrozilo Bexal
Gemfibrozilo Ur
Gemhexal
Gen Gemfibrozil
Gen-Gemfibrozil
GenGemfibrozil
GenRX Gemfibrozil
Healthsense Gemfibrozil
Jezil
Lipazil
Lipox Gemfi
Lipur
Litarek
Lopid
Lopid R
Novo Gemfibrozil
Novo-Gemfibrozil
Nu Gemfibrozil
Nu-Gemfibrozil
NuGemfibrozil
Pilder
PMS Gemfibrozil
PMS-Gemfibrozil
SBPA Gemfibrozil
Terry White Chemists Gemfibrozil
Trialmin
Molecular FormulaC15H22O3
Molecular Weight250.33 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)O
InChIInChI=1S/C15H22O3/c1-11-6-7-12(2)13(10-11)18-9-5-8-15(3,4)14(16)17/h6-7,10H,5,8-9H2,1-4H3,(H,16,17)
InChIKeyHEMJJKBWTPKOJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility2.78e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Gemfibrozil (CAS 25812-30-0): Baseline Characteristics and Clinical Positioning for Scientific Procurement


Gemfibrozil (CAS 25812-30-0) is a fibric acid derivative that functions as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, primarily indicated for the treatment of hypertriglyceridemia and dyslipidemia [1]. The compound exhibits near-complete oral bioavailability (close to 100%) and is extensively metabolized via glucuronidation to gemfibrozil 1-O-β-glucuronide, which is a key mediator of its clinically significant drug-drug interactions [2]. Gemfibrozil is distinguished within the fibrate class by its robust clinical outcomes data, including the landmark Helsinki Heart Study (primary prevention) and VA-HIT trial (secondary prevention), which demonstrated significant reductions in cardiovascular events [3].

Why Gemfibrozil Cannot Be Simply Substituted with Other Fibrates: A Procurement Rationale


Fibrates are not a homogeneous class; significant differences exist in their molecular pharmacology, lipid-modulating profiles, and safety profiles that preclude simple therapeutic interchange [1]. Gemfibrozil acts as a partial PPARα agonist, in contrast to fenofibrate's full agonist activity, leading to distinct effects on apolipoprotein A-I (apoA-I) and HDL metabolism [2]. Furthermore, gemfibrozil uniquely activates soluble guanylyl cyclase (sGC), a property not shared by any other fibrate, which may contribute to its pronounced cardiovascular benefits observed in clinical trials [3]. Critically, gemfibrozil and its glucuronide metabolite are potent inhibitors of CYP2C8 and OATP1B1, whereas fenofibrate does not share this liability, resulting in a markedly different and more restrictive drug-drug interaction profile that directly impacts co-prescribing with statins [4]. These mechanistic and clinical divergences underscore the necessity for informed, compound-specific selection rather than class-based substitution in both research and therapeutic procurement contexts.

Gemfibrozil Quantitative Differentiation: Head-to-Head Evidence Against Fenofibrate and Other Fibrates


PPARα Partial Agonism vs. Fenofibrate Full Agonism: Molecular Basis for ApoA-I Non-Induction

In a head-to-head double-blind clinical trial, gemfibrozil (GF) and fenofibrate (FF) showed comparable triglyceride lowering and HDL-cholesterol increases, but plasma apoA-I increased only after FF, not GF. Mechanistic studies revealed that GF is a partial PPARα agonist, recruiting the coactivator DRIP205 less efficiently than the full agonist FF on the apoA-I promoter, explaining the differential effect on apoA-I [1].

PPARα pharmacology Apolipoprotein A-I HDL metabolism Fibrate differentiation

Lipid Profile Comparison: Fenofibrate Superior for LDL-C and Total Cholesterol Reduction

In a randomized, double-blind, crossover study of 21 patients with type IIa and IIb primary hyperlipoproteinemia, micronized fenofibrate (200 mg/day) produced a significantly greater reduction in total cholesterol (-22% vs. -15%, P<0.02) and LDL cholesterol (-27% vs. -16%, P<0.02) compared to gemfibrozil (900 mg/day) after 6 weeks of treatment [1].

Dyslipidemia LDL-cholesterol Total cholesterol Fenofibrate Head-to-head trial

Drug-Drug Interaction Liability: Gemfibrozil Potently Inhibits CYP2C8 and OATP1B1, Contraindicating Certain Statin Combinations

Gemfibrozil and its major metabolite, gemfibrozil 1-O-β-glucuronide, are potent inhibitors of CYP2C8 and OATP1B1, leading to clinically significant increases in statin exposure (e.g., cerivastatin, rosuvastatin) and a boxed warning against concomitant use with certain statins. In contrast, fenofibrate does not inhibit CYP2C8 and is considered safe for co-administration with all statins. Quantitative PBPK modeling demonstrates that gemfibrozil co-administration increases rosiglitazone AUC by approximately 2.3-fold and repaglinide AUC by 8-fold due to CYP2C8 inhibition [1] [2].

Drug-drug interactions CYP2C8 OATP1B1 Statins Pharmacokinetics

Unique Activation of Soluble Guanylyl Cyclase (sGC): A Potential Contributor to Gemfibrozil's Cardiovascular Benefit

High-throughput screening identified gemfibrozil as a direct activator of soluble guanylyl cyclase (sGC), a property not shared by other fibrates including fenofibrate, bezafibrate, and clofibrate. In vitro, gemfibrozil activated purified sGC, induced endothelium-independent relaxation of aortic rings, and inhibited platelet aggregation. This unique off-target activity may underlie the more pronounced cardiovascular benefits observed with gemfibrozil in clinical trials [1].

Soluble guanylyl cyclase Nitric oxide signaling Cardiovascular pharmacology Fibrate differentiation

Triglyceride Reduction in Type IV Hyperlipoproteinemia: Gemfibrozil Superior to Fenofibrate

In a comparative study of 11 patients with Type IV hyperlipoproteinemia, gemfibrozil and bezafibrate were significantly more potent in reducing triglyceride levels than fenofibrate, etofibrate, or etofylline clofibrate. The study provides direct evidence that gemfibrozil is a preferred agent for severe hypertriglyceridemia, particularly in Type IV patients [1].

Hypertriglyceridemia Type IV hyperlipoproteinemia Fibrate efficacy Triglycerides

Optimal Research and Industrial Use Cases for Gemfibrozil Based on Differential Evidence


Investigating PPARα Partial Agonism and ApoA-I-Independent HDL Modulation

Gemfibrozil serves as a unique tool for dissecting PPARα-mediated gene regulation due to its partial agonist activity on the apoA-I promoter. Unlike fenofibrate (full agonist), gemfibrozil does not increase apoA-I, allowing researchers to study HDL cholesterol elevation independent of apoA-I induction. This differential pharmacology is established in head-to-head clinical and mechanistic studies [1].

Studying sGC Activation and NO-Independent Vasodilation

Gemfibrozil is the only fibrate known to directly activate soluble guanylyl cyclase (sGC) in a NO- and haem-independent manner. This unique property makes it a valuable compound for cardiovascular research focused on sGC signaling, endothelium-independent vasorelaxation, and platelet inhibition. It provides a chemical probe distinct from traditional sGC activators and other fibrates [2].

Pharmacokinetic Drug-Drug Interaction Studies: CYP2C8 and OATP1B1 Probe Substrate/Inhibitor

Gemfibrozil and its glucuronide metabolite are recommended by regulatory agencies (FDA, EMA) as a sensitive clinical CYP2C8 inhibitor for DDI studies. It is also a moderate OATP1B1 inhibitor. This makes gemfibrozil an essential reference compound for in vitro and in vivo drug interaction assessments involving CYP2C8 and OATP1B1 substrates, particularly for new chemical entities [3].

Preclinical Models of Severe Hypertriglyceridemia (Type IV Phenotype)

Comparative data indicate that gemfibrozil is more potent than fenofibrate in reducing triglycerides in patients with Type IV hyperlipoproteinemia. This positions gemfibrozil as a preferred fibrate for experimental models or clinical research protocols specifically targeting severe hypertriglyceridemia, where maximizing TG reduction is the primary endpoint [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gemfibrozil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.